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molecular formula C12H8INO3 B8725992 4-Iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

4-Iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B8725992
M. Wt: 341.10 g/mol
InChI Key: FRPOMXZUHBTVIA-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

To a stirred solution of methyl 4-iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate (2.34 g, 6.59 mmol) in dioxane (39 mL) was added water (12 mL) followed by sodium hydroxide 6M solution (4.39 ml, 26.4 mmol). The reaction mixture was heated at 50° C. for 4 h. LCMS analysis of an aliquot showed the reaction was complete. The reaction mixture was cooled to room temperature and concentrated in vacuo. Water was added, and the pH was adjusted to ˜3 with 6M aqueous hydrochloric acid solution. The solid formed was isolated by filtration and was dried under high vacuum overnight to give 4-iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid (1.79 g, 5.25 mmol, 80% yield), which was used without further purification. MS (ESI pos. ion) m/z: 364 (M+Na). Calc'd exact mass for C12H81NO3: 341.
Name
methyl 4-iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
4.39 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:14])[C:3]=1[C:15]([O:17]C)=[O:16].O.[OH-].[Na+]>O1CCOCC1>[I:1][C:2]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:14])[C:3]=1[C:15]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
methyl 4-iodo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
Quantity
2.34 g
Type
reactant
Smiles
IC1=C(C(N(C=C1)C1=CC=CC=C1)=O)C(=O)OC
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
39 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solution
Quantity
4.39 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(N(C=C1)C1=CC=CC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.25 mmol
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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